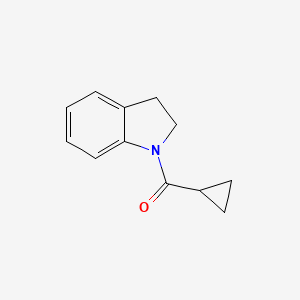

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-

Description

The compound Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- (referred to in some contexts as (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone or DP-UR-144, CAS 895152-66-6) is a critical precursor in the synthesis of synthetic cannabinoids such as XLR11 and UR-144 analogs . Structurally, it features a 1H-indol-3-yl group linked to a 2,2,3,3-tetramethylcyclopropyl methanone core. This compound is characterized by its high purity (≥98%), UV maxima at 212, 242, and 297 nm, and stability for ≥5 years under -20°C storage . Its primary applications lie in forensic and research settings, where it aids in the identification and regulation of illicit synthetic cannabinoids.

Properties

IUPAC Name |

cyclopropyl(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLNXGWSSKHZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352607 | |

| Record name | 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293324-65-9 | |

| Record name | 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- typically involves the reaction of indole derivatives with cyclopropyl ketones. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck reaction, which allows for the formation of the desired product under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of specific solvents and catalysts .

Chemical Reactions Analysis

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways . The cyclopropyl group can also affect the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of DP-UR-144 and Analogs

Pharmacological and Forensic Relevance

- DP-UR-144: Lacks an N-alkyl chain, making it a precursor rather than an active cannabinoid. Its UV profile and crystalline solid form facilitate analytical identification .

- UR-144 : The pentyl substituent enhances lipophilicity and CB1 receptor binding, contributing to its psychoactivity. It is a controlled substance in many jurisdictions .

- 5-Fluoropentyl Analog : Fluorination increases metabolic stability, prolonging detection windows in biological samples. Its mass spectral data (e.g., unique fragmentation patterns) are critical for forensic differentiation .

- Hydroxypentyl Analogs : Hydroxylation at the 2- or 5-position increases polarity, accelerating renal excretion. Deuterated versions (e.g., 5-hydroxypentyl-d5) serve as internal standards in mass spectrometry .

- A-796,260 : Incorporation of a morpholinylethyl group alters receptor selectivity, reducing off-target effects in preclinical studies .

Biological Activity

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- (CAS Number: 293324-65-9) is a synthetic compound belonging to the indole derivatives class. Indoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃NO

- Molecular Weight : 187.2377 g/mol

- SMILES Notation : O=C(N1CCc2c1cccc2)C1CC1

Biological Activity Overview

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections detail these activities based on recent research findings.

Antibacterial Activity

Research has shown that compounds related to indole derivatives possess significant antibacterial properties. For example, studies have reported that certain indole-based derivatives exhibit low minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a recent study evaluating the antibacterial activity of various indole derivatives:

- Compound 3k showed an MIC of 0.98 μg/mL against MRSA.

- The compound was also effective against other Gram-positive bacteria with MIC values ranging from 7.80 to 12.50 µg/mL for different strains .

Antifungal Activity

In addition to antibacterial properties, Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- has demonstrated antifungal activity against Candida albicans. The minimum fungicidal concentration (MFC) was assessed in various studies:

- Compounds derived from indoles exhibited MFC values indicating moderate antifungal activity, with some showing pronounced effects at concentrations as low as 7.80 μg/mL .

Anticancer Potential

The anticancer activity of indole derivatives is well-documented. Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- may have similar effects due to its structural characteristics.

Cytotoxicity Studies

In vitro studies have shown that several indole derivatives possess cytotoxic effects against various cancer cell lines:

- Compounds in this category displayed IC50 values in the micromolar range (less than 10 μM), indicating significant antiproliferative activity against cancer cells such as A549 (lung cancer) and others .

The mechanism by which Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- exerts its biological effects may involve:

- Inhibition of Enzymes : Many indole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal growth.

- Interaction with DNA : Some compounds can intercalate into DNA strands or affect topoisomerase activity, leading to apoptosis in cancer cells.

Comparative Analysis with Other Indole Derivatives

A comparative analysis of Methanone and other similar compounds reveals notable differences in potency and selectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.